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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic
properties of copper antimonide compounds. The information is tailored for researchers,
scientists, and professionals in drug development who require a thorough understanding of the
stability, formation, and behavior of these intermetallic compounds under various conditions.
This document summarizes key quantitative data, details experimental methodologies for their
determination, and provides visual representations of experimental workflows.

Introduction to Copper Antimonide Compounds

Copper antimonide compounds are intermetallic phases formed between copper (Cu) and
antimony (Sb). These materials are of significant interest in various fields, including metallurgy,
electronics, and materials science, due to their unique properties. The Cu-Sb binary system is
a constituent in some lead-free solder alloys and other technologically important ternary and
guaternary alloys. A thorough understanding of the thermodynamic properties of these
compounds is crucial for predicting their phase stability, reactivity, and performance in various
applications. The Cu-Sb phase diagram is complex, featuring several intermetallic phases,
including Cuz2Sh, CusSh, CuaSb, Cu10Sbs, and Cu17Sbs.
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Thermodynamic Data of Copper Antimonide
Compounds

The thermodynamic properties of copper antimonide compounds, such as enthalpy of

formation, entropy, and heat capacity, are essential for understanding their stability and phase

transformations. This section presents a summary of the available quantitative data for key

copper antimonide phases in a structured tabular format for easy comparison.
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Note: The thermodynamic data for some copper antimonide phases are not well-established

or readily available in the literature. The provided data for Cu2Sb is based on experimental

measurements and thermodynamic assessments.

Experimental Protocols for Thermodynamic

Characterization

The determination of thermodynamic properties of intermetallic compounds like copper

antimonides requires precise experimental techniques. The following sections detail the

methodologies for key experiments.
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Electromotive Force (EMF) Measurements

The electromotive force (EMF) method is a powerful technique for determining the Gibbs free
energy of formation, and subsequently, the enthalpy and entropy of formation of alloys.

Methodology:

Cell Assembly: A galvanic cell is constructed where one electrode is the pure metal (e.g., Cu)
and the other is a two-phase mixture of copper antimonide compounds (e.g., Cu + Cuz2Sh).
A suitable molten salt or solid-state electrolyte that conducts the ions of the more
electropositive metal (in this case, Cu*) is used.

Equilibration: The cell is heated to a specific temperature in an inert atmosphere and allowed
to reach thermodynamic equilibrium.

EMF Measurement: The potential difference (EMF) between the two electrodes is measured
using a high-impedance voltmeter.

Data Analysis: The Gibbs free energy of formation (AGf°) is calculated from the measured
EMF (E) using the Nernst equation: AGf° = -nFE, where n is the number of moles of
electrons transferred, and F is the Faraday constant.

Temperature Dependence: By measuring the EMF at different temperatures, the temperature
dependence of the Gibbs free energy can be determined. From this, the enthalpy (AHf°) and
entropy (ASf°) of formation can be calculated using the Gibbs-Helmholtz equation: AGf® =
AHf® - TAST®.

Calorimetry

Calorimetry is used to directly measure the heat changes associated with chemical reactions or
phase transitions, allowing for the determination of enthalpy of formation and heat capacity.

3.2.1. Direct Reaction Calorimetry
Methodology:

o Sample Preparation: High-purity copper and antimony powders are precisely weighed and
mixed in the desired stoichiometric ratio.
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Calorimeter Setup: The mixed powder is placed in a reaction crucible within a high-
temperature calorimeter.

Initiation of Reaction: The reaction is initiated by heating the sample to a temperature where
the formation of the intermetallic compound occurs.

Heat Measurement: The heat released or absorbed during the reaction is measured by the
calorimeter.

Calculation: The enthalpy of formation is calculated from the measured heat of reaction,
taking into account the heat capacities of the reactants and products.

3.2.2. Drop Calorimetry

Methodology:

Sample Preparation: A sample of the copper antimonide compound is equilibrated at a high
temperature.

Dropping the Sample: The heated sample is dropped into a calorimeter held at a lower,
known temperature (often room temperature).

Heat Measurement: The heat evolved from the cooling of the sample is measured by the
calorimeter.

Calculation: The enthalpy difference between the initial and final temperatures is determined.
By performing this experiment at various initial temperatures, the heat capacity as a function
of temperature can be derived.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language provide clear visual representations of the

processes and relationships involved in the study of copper antimonide thermodynamics.
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Sample Synthesis

Synthesis of Copper
Antimonide Compounds
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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